molecular formula C9H15NO2 B1422837 Methyl 6-azaspiro[2.5]octane-1-carboxylate CAS No. 874440-82-1

Methyl 6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B1422837
CAS No.: 874440-82-1
M. Wt: 169.22 g/mol
InChI Key: IJFYZUROYVOFQX-UHFFFAOYSA-N
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Description

Methyl 6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound characterized by a six-membered azaspiro ring fused with a five-membered cyclopropane ring. Its molecular formula is C₉H₁₃NO₂ (molecular weight: 167.21 g/mol), featuring a methyl ester group at position 1 and a nitrogen atom at position 4.

Properties

IUPAC Name

methyl 6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-6-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYZUROYVOFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates a nitrogen atom within the spiro framework. Its molecular formula is C11_{11}H13_{13}N1_{1}O2_{2}, and it has a molar mass of approximately 195.23 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may exert its effects by binding to these targets, thereby modulating their activity and influencing various cellular processes. For instance, studies have shown that it may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in treating diseases like cancer and bacterial infections.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, including multidrug-resistant (MDR) strains. The compound's spirocyclic structure allows it to effectively bind to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell growth and survival. The exact mechanisms remain under investigation but may involve the inhibition of key proteins involved in tumor progression .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity : A study assessed the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Results indicated MIC values ranging from 0.03125 µg/mL to 0.25 µg/mL, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Effects : Another study focused on the compound's effects on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study suggested further investigation into its use as a potential anticancer agent in clinical settings.

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
This compoundSpirocyclic structure with nitrogenAntimicrobial, anticancer
Ethyl 6-azaspiro[2.5]octane-1-carboxylateSimilar spirocyclic structureAntimicrobial properties reported
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acidLacks methyl group at position 6Different biological profile

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Their Implications

The biological and chemical properties of spirocyclic compounds are highly sensitive to substituent modifications. Below is a comparative analysis of Methyl 6-azaspiro[2.5]octane-1-carboxylate with its structural analogs:

Compound Name Structural Differences Molecular Weight (g/mol) Key Activities/Properties Reference
This compound Base structure: methyl ester, no substituents 167.21 Antitumor, antimicrobial
Ethyl 6-azaspiro[2.5]octane-1-carboxylate Ethyl ester instead of methyl 181.24 Similar activities but altered lipophilicity
6-Azaspiro[2.5]octane hydrochloride Lacks ester group; hydrochloride salt 149.63 Simpler structure; potential CNS activity
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate Added dioxopyrrolidinyl-acetyl group 280.30 Enhanced antitumor activity
Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate Sulfonyl and chloro-methoxy substituents 373.85 Cytotoxicity (anticancer)
Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate Triazole-carbonyl group 275.29 Antimicrobial, antiviral

Key Observations :

  • Substituent Effects : Addition of functional groups (e.g., sulfonyl, dioxopyrrolidinyl) enhances target specificity. For example, the sulfonyl group in Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-... increases cytotoxicity via caspase activation .
  • Salt Forms : Hydrochloride derivatives (e.g., 6-Azaspiro[2.5]octane hydrochloride) improve solubility but may introduce irritancy (GHS hazard H315/H319) .

Pharmacological Profile Comparison

Antitumor Activity
  • This compound exhibits moderate antitumor activity, likely due to its rigid spirocyclic core enabling interactions with apoptosis pathways .
  • Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-... shows enhanced activity, as the dioxopyrrolidinyl moiety mimics natural enzyme substrates, improving binding affinity .
  • Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-... demonstrates high cytotoxicity (IC₅₀ < 10 µM in cancer cell lines) via caspase-3/7 activation .
Antimicrobial and Antiviral Activity
  • The triazole derivative (Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... ) shows broad-spectrum antimicrobial activity, attributed to the triazole ring's ability to disrupt microbial DNA synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-azaspiro[2.5]octane-1-carboxylate
Reactant of Route 2
Methyl 6-azaspiro[2.5]octane-1-carboxylate

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